Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate
Description
Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of bicyclic pyrimidopyrimidines.
Properties
IUPAC Name |
ethyl 4-(6-cyclopentyl-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-2-28-18(27)23-9-7-22(8-10-23)16-19-11-13-14(20-16)21-17(26)24(15(13)25)12-5-3-4-6-12/h11-12H,2-10H2,1H3,(H,19,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUOIOHSYRGPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactionsKey steps include cyclization reactions, condensation reactions, and esterification .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as cAMP-phosphodiesterase, and modulates various biochemical pathways. This includes enhancing the bio-synthesis of prostacyclin and decreasing pulmonary hypertension .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidopyrimidine derivatives, such as:
- Pyrido[2,3-d]pyrimidines
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines
- Pyrido[3,2-d]pyrimidines
Uniqueness
Its ability to interact with multiple biochemical pathways and its potential therapeutic effects make it a compound of significant interest in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
